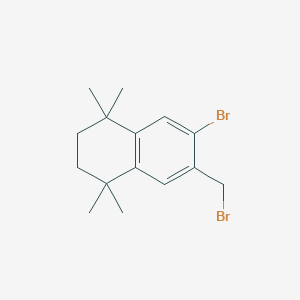
tert-Butyl (5-chloro-3-nitropyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-chloro-3-nitropyridine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane. The reaction conditions often include room temperature and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different functional groups replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and pharmaceuticals.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(benzyloxy)carbamate: Another carbamate with a different substituent on the nitrogen atom.
tert-Butyl (6-chloropyridin-2-yl)carbamate: A compound with a similar pyridine ring but different substitution pattern.
Uniqueness: tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both a chloro and a nitro group on the pyridine ring
Eigenschaften
Molekularformel |
C10H12ClN3O4 |
|---|---|
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)4-6(11)5-12-8/h4-5H,1-3H3,(H,12,13,15) |
InChI-Schlüssel |
WUUSKGSLOINHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
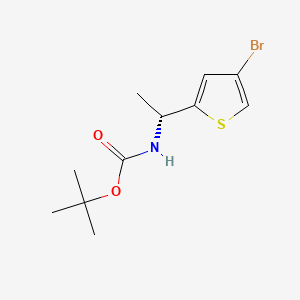
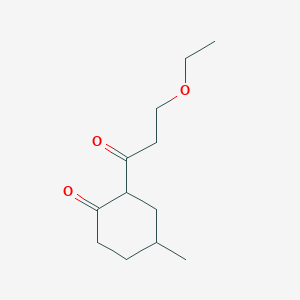
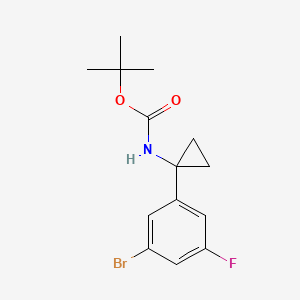

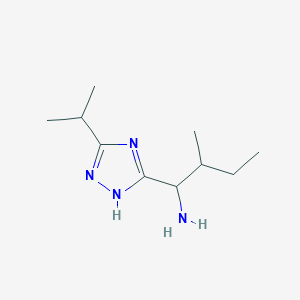
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
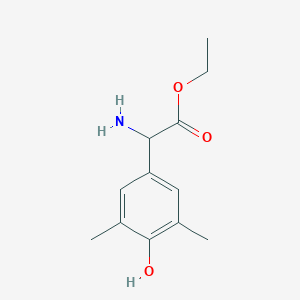
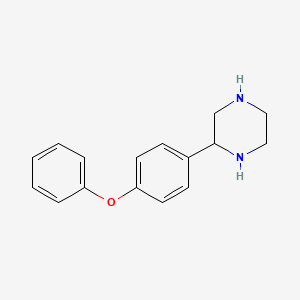
amine](/img/structure/B15303270.png)

